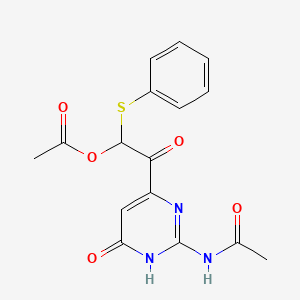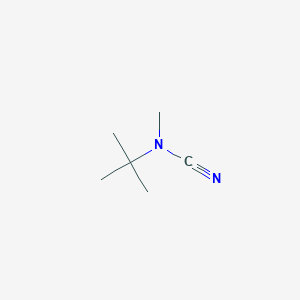
tert-Butyl(methyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-methylcyanamide is an organic compound with the molecular formula C6H12N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-methylcyanamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity. Another method involves the reaction of tert-butyl isocyanate with methylamine, which also produces N-tert-butyl-N-methylcyanamide efficiently.
Industrial Production Methods
In industrial settings, the production of N-tert-butyl-N-methylcyanamide often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as copper(II) triflate, can further enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-methylcyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert N-tert-butyl-N-methylcyanamide into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include tert-butyl amides, primary amines, and various substituted cyanamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-tert-butyl-N-methylcyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: N-tert-butyl-N-methylcyanamide derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which N-tert-butyl-N-methylcyanamide exerts its effects involves interactions with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-tert-butylamine: This compound is structurally similar but lacks the cyanamide group.
tert-butylamine: Another related compound, differing by the absence of the methyl group.
N-tert-butylmethylamine: Similar in structure but with different functional groups.
Uniqueness
N-tert-butyl-N-methylcyanamide is unique due to its combination of tert-butyl and methyl groups attached to the cyanamide moiety. This structural arrangement imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
80674-17-5 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
tert-butyl(methyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-6(2,3)8(4)5-7/h1-4H3 |
InChI Key |
ZUVLDCWLOOSHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


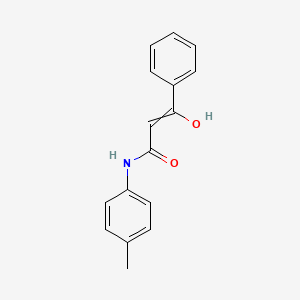
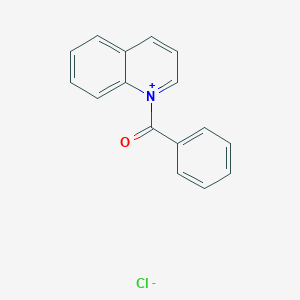
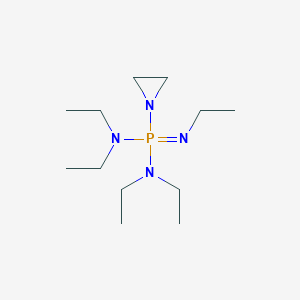
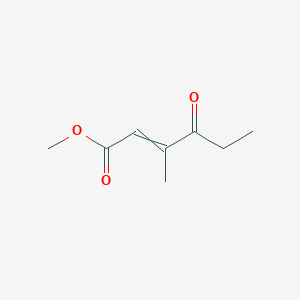
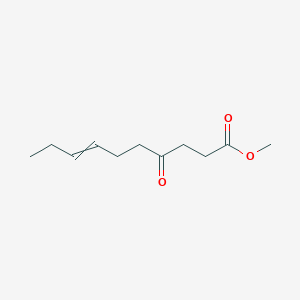
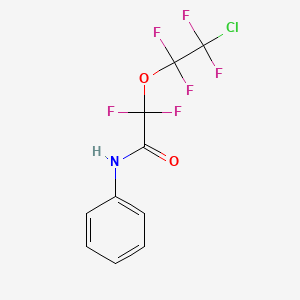
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
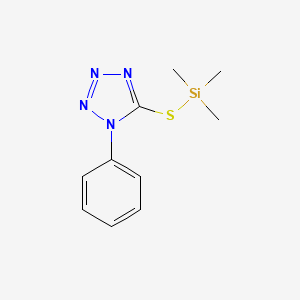
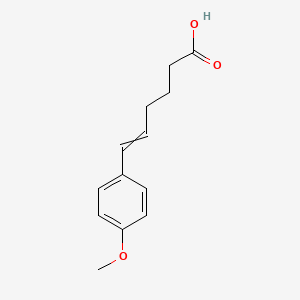
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
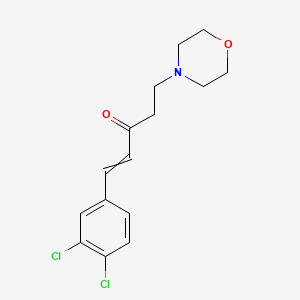
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)

